The synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine typically involves halogenation reactions. One common method includes the conversion of 3-bromo-5-(trifluoromethyl)pyridin-2-ol using phosphorus(III) oxychloride as a chlorinating agent. The reaction proceeds as follows:
The molecular structure of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine can be described as follows:
The compound exhibits distinct physical properties such as a melting point between 28 to 32 °C and a predicted boiling point of approximately 210.5 °C .
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine participates in various chemical reactions due to its halogen substituents:
These reactions highlight its versatility as a building block in organic synthesis .
The mechanism of action for compounds similar to 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine often involves interaction with various biological targets:
Research indicates that such compounds may have therapeutic implications in treating diseases by modulating specific biological targets .
The physical and chemical properties of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine are summarized below:
Property | Value |
---|---|
Melting Point | 28 - 32 °C |
Boiling Point | Approximately 210.5 °C |
Density | Approximately 1.804 g/cm³ |
Flash Point | 98 °C |
Solubility | Soluble in organic solvents |
pKa | Approximately -3.34 |
Appearance | Pale yellow to pale brown solid |
These properties indicate that the compound is solid at room temperature with moderate volatility .
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine has several scientific applications:
Its unique structural attributes make it valuable in research and industrial applications .
The incorporation of trifluoromethyl (–CF₃) groups into pyridine scaffolds emerged as a transformative strategy in medicinal and agrochemical design during the late 20th century. Lehmann's seminal 1958 report first established the correlation between the –CF₃ group and enhanced biological activity, demonstrating a 6-fold increase in serotonin uptake inhibition compared to non-fluorinated analogs [7]. This discovery ignited extensive exploration of trifluoromethylpyridines (TFMPs), with halogenated derivatives proving particularly valuable due to their synergistic effects. The –CF₃ group significantly alters key molecular properties:
By 2020, approximately 50% of FDA-approved small-molecule drugs contained fluorine, with 19 specifically featuring the –CF₃ group over the preceding two decades [7]. Notable examples include the PI3K inhibitor Alpelisib (containing a TFM-substituted pyridine) and the migraine therapeutic Ubrogepant. Agrochemicals likewise leverage TFMP motifs, with fluazifop-butyl (herbicide) and chlorfluazuron (insecticide) demonstrating superior field efficacy attributable to the –CF₃ group's stability and target affinity [7].
Table 1: Representative Trifluoromethylpyridine Derivatives in FDA-Approved Drugs
Drug (Year Approved) | Therapeutic Category | TFMP Role | Biological Impact of –CF₃ |
---|---|---|---|
Alpelisib (2019) | Antineoplastic (PI3K inhibitor) | Core scaffold component | Enhances target binding affinity; reduces metabolic clearance |
Ubrogepant (2019) | CGRP receptor antagonist (Migraine) | Alkyl sidechain modifier | Optimizes pharmacokinetic profile; increases blood-brain barrier penetration |
Fluoxetine (Prozac, 1986) | SSRI (Antidepressant) | Aryl substituent | Extends half-life; improves bioavailability |
Halogen positioning on TFMP rings critically determines reactivity and application potential. The compound 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine exemplifies this principle through its differentiated halogen reactivities:
Halogen bonding (XB) further amplifies functional utility. The electrophilic σ-hole on Cl (C2) forms directional interactions with Lewis bases (e.g., carbonyl oxygen, Figure 1), influencing solid-state packing in crystals and molecular recognition in biological systems [8] [4]. This is evidenced in crystal structures where chlorine participates in short contacts (< 3.3 Å) with heteroatoms, stabilizing ligand conformations [4].
Table 2: Influence of Halogen Position on Physicochemical and Hazard Properties
Property | Bromine (C3 Position) | Chlorine (C2 Position) | Combined Effect |
---|---|---|---|
Bond Strength | Weaker (C-Br: 65 kcal/mol) | Stronger (C-Cl: 81 kcal/mol) | Orthogonal reactivity |
Electron Withdrawal | Moderate (-I effect) | Strong (-I effect) | Enhanced C4/C6 electrophilicity |
Hazard Classification | Acute Tox. Category 3 [2] | Skin/Eye Irrit. Category 2 [3] | Combustible acute toxic (Storage Class 6.1C) [2] |
Halogen Bonding Potential | Low (σ-hole: +1.5 kcal/mol) | High (σ-hole: +3.2 kcal/mol) | Directs solid-state assembly |
This compound (CAS 71701-92-3; MW: 260.44 g/mol; Formula: C₆H₂BrClF₃N) serves as a privileged intermediate in complex molecule synthesis due to its three distinct reactive zones:
C₆H₂ClF₃N-Br + RNH₂ → C₆H₂ClF₃N-NHR + HBr This reaction proceeds at 25–60°C in polar aprotic solvents (DMF, acetonitrile) without affecting the C2-chlorine [1] [5].
- Cross-Coupling Reactions: Bromine participates in Pd-catalyzed couplings (Suzuki, Stille, Sonogashira) for biaryl or alkyne installation. The chlorine remains inert under standard conditions (Pd(PPh₃)₄, 80°C) but can be activated with specialized catalysts (e.g., XPhos Pd G3) for sequential functionalization [6].
- Directed Metalation: The nitrogen atom directs ortho-metalation at C4/C6 using strong bases (LDA, n-BuLi), enabling carboxylation, halogenation, or triflation at these positions [8].
Commercial availability in high purity (95–97%) from multiple global suppliers [1] [2] [5] underscores its industrial relevance. Specific applications include:
Table 3: Commercial Specifications and Synthetic Applications
Parameter | Specification | Application Example |
---|---|---|
Purity | 95–97% [1] [2] | PI3K inhibitor synthesis |
Melting Point | 28–32°C [2] | Liquid-phase reactions at ambient temperature |
SMILES | FC(F)(F)c1cnc(Cl)c(Br)c1 [2] | Computational docking studies |
Key Reaction | Suzuki coupling at C3 | Biaryl library synthesis for drug screening |
Global Shipping | Cold-chain transportation [3] | Temperature-sensitive scale-up |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1